molecular formula C21H19N5O2S B2494852 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 894068-35-0

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2494852
CAS No.: 894068-35-0
M. Wt: 405.48
InChI Key: CMBJJXPWYYWZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a tetrahydronaphthalene moiety. Its design integrates sulfonamide pharmacophores with heterocyclic systems, a strategy often employed to enhance binding affinity and selectivity toward enzyme targets. Evidence from Cardiff University highlights its role as a candidate binder for PEF(S), a protein target implicated in enzymatic regulation. Structural analysis suggests that the sulfonamide group facilitates interactions with active or allosteric sites, while the triazolopyridazine core contributes to π-π stacking and hydrophobic interactions .

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-29(28,19-9-8-15-4-1-2-5-16(15)13-19)25-18-7-3-6-17(12-18)20-10-11-21-23-22-14-26(21)24-20/h3,6-14,25H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJJXPWYYWZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that integrates multiple heterocyclic structures. Its potential biological activities make it a subject of interest in medicinal chemistry. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula C12H11N5O2SC_{12}H_{11}N_5O_2S and features a sulfonamide group attached to a tetrahydronaphthalene moiety and a triazolo-pyridazine ring. The presence of these heterocycles suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides.
  • Final Coupling : The tetrahydronaphthalene moiety is coupled to the triazolo-pyridazine structure to yield the final product.

Biological Activities

The biological activities of this compound are primarily attributed to its structural components. Key activities include:

  • Antitumor Activity : Compounds containing triazole and pyridazine rings have shown significant anticancer properties due to their ability to inhibit various kinases involved in cancer progression.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Studies indicate that similar compounds exhibit activity against a range of bacterial strains.
  • Anti-inflammatory Effects : The presence of heterocycles can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of the compound. Key points include:

Structural FeatureBiological ActivityMechanism
Triazole RingAnticancerKinase inhibition
Sulfonamide GroupAntibacterialInhibition of folate synthesis
TetrahydronaphthaleneAnti-inflammatoryModulation of inflammatory mediators

Case Studies

  • Antitumor Studies : A study evaluated the compound against various cancer cell lines and found significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was linked to the inhibition of specific kinase pathways involved in tumor growth.
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics.
  • Anti-inflammatory Research : Experimental models showed that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Target Biological Activity Source
N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide [1,2,4]Triazolo[4,3-b]pyridazine + sulfonamide Sulfonamide group; tetrahydronaphthalene linkage PEF(S) Allosteric inhibition via TNS displacement Cardiff University
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) [1,2,4]Triazolo[4,3-b]pyridazine + acetamide Methyl-acetamide group; no sulfonamide Lin28 proteins Lin28 inhibition, CSC differentiation Functional study
Substituted [1,2,4]Triazolo[4,3-b]pyridazin-6-yl pyridines (e.g., Compounds 8–10) [1,2,4]Triazolo[4,3-b]pyridazine + pyridine Pyridine linkage; alkoxy/methoxy groups PEF(S) Competitive binding to enzymatic pockets Cardiff University
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide [1,2,4]Triazolo[4,3-b]pyridazine + propenamide Trifluoromethyl group; pyrrolidine linkage Synthetic C–C coupling Radical-mediated synthesis applications Cambridge Chemistry

Functional and Mechanistic Differences

Target Engagement and Selectivity

  • PEF(S) Binders : The target compound and substituted pyridines (e.g., Compounds 8–10) share affinity for PEF(S), likely due to sulfonamide/pyridine groups interacting with polar residues in the enzyme’s allosteric site. However, the tetrahydronaphthalene group in the target compound may confer enhanced lipophilicity, improving membrane permeability compared to pyridine-linked analogues .
  • Lin28-1632 : Despite structural similarity in the triazolopyridazine core, Lin28-1632 lacks sulfonamide functionality. Its acetamide group and methyl substitution enable selective binding to Lin28, disrupting Lin28/let-7 interactions critical for cancer stem cell (CSC) maintenance .

Pharmacokinetic and Toxicity Profiles

  • ADME-Tox Screening : Compounds with triazolopyridazine cores, including the target compound, were screened using FAFDrug3 to exclude pan-assay interference compounds (PAINs). Sulfonamide derivatives showed favorable ADME profiles, whereas pyridine-linked analogues exhibited higher metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.